2-Hydrazineyl-5-isopropoxypyridine
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Overview
Description
2-Hydrazineyl-5-isopropoxypyridine is a nitrogen-containing heterocyclic compound It features a pyridine ring substituted with a hydrazine group at the 2-position and an isopropoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: One common method for synthesizing 2-Hydrazineyl-5-isopropoxypyridine involves the nucleophilic substitution of halogenated pyridines with hydrazine hydrate.
Reduction of Pyridinediazonium Salts: Another method involves the reduction of pyridinediazonium salts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the nucleophilic substitution method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Hydrazineyl-5-isopropoxypyridine can undergo oxidation reactions, where the hydrazine group is oxidized to form azopyridine derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Azopyridine derivatives.
Reduction: Hydrazones and other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydrazineyl-5-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydrazineyl-5-isopropoxypyridine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine: Similar in structure but lacks the isopropoxy group.
5-Isopropoxypyridine: Similar in structure but lacks the hydrazine group.
2-Aminopyridine: Contains an amino group instead of a hydrazine group.
Uniqueness
2-Hydrazineyl-5-isopropoxypyridine is unique due to the presence of both the hydrazine and isopropoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a promising candidate for various applications .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
(5-propan-2-yloxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N3O/c1-6(2)12-7-3-4-8(11-9)10-5-7/h3-6H,9H2,1-2H3,(H,10,11) |
InChI Key |
PDIGSKQTDPIBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)NN |
Origin of Product |
United States |
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